

3,5-Dichloro-6-ethylpyrazine-2-carboxamide molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dichloro-6-ethylpyrazine-2-carboxamide

Cat. No.: B1405130

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An In-Depth Technical Guide to **3,5-Dichloro-6-ethylpyrazine-2-carboxamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted pyrazine core serves as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors for therapeutic applications. This guide provides a comprehensive technical overview of its physicochemical properties, a representative synthetic pathway, robust analytical characterization methods, and its critical role as an intermediate in the development of targeted therapeutics. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the pyrazine ring system allow for fine-tuning of the pharmacokinetic and pharmacodynamic profiles of drug candidates. Pyrazine derivatives have

been successfully developed into therapeutic agents for a range of diseases, including cancer and infectious diseases.

3,5-Dichloro-6-ethylpyrazine-2-carboxamide (CAS: 313340-08-8) has emerged as a crucial intermediate, valued for its reactive chlorine atoms that permit facile nucleophilic aromatic substitution (S_NAr) reactions. This reactivity is leveraged to introduce diverse functional groups, enabling the construction of extensive compound libraries for screening and lead optimization. Notably, this compound is a precursor in the synthesis of advanced kinase inhibitors, including those targeting mutations in the Epidermal Growth Factor Receptor (EGFR), a key driver in certain cancers.

Physicochemical and Structural Properties

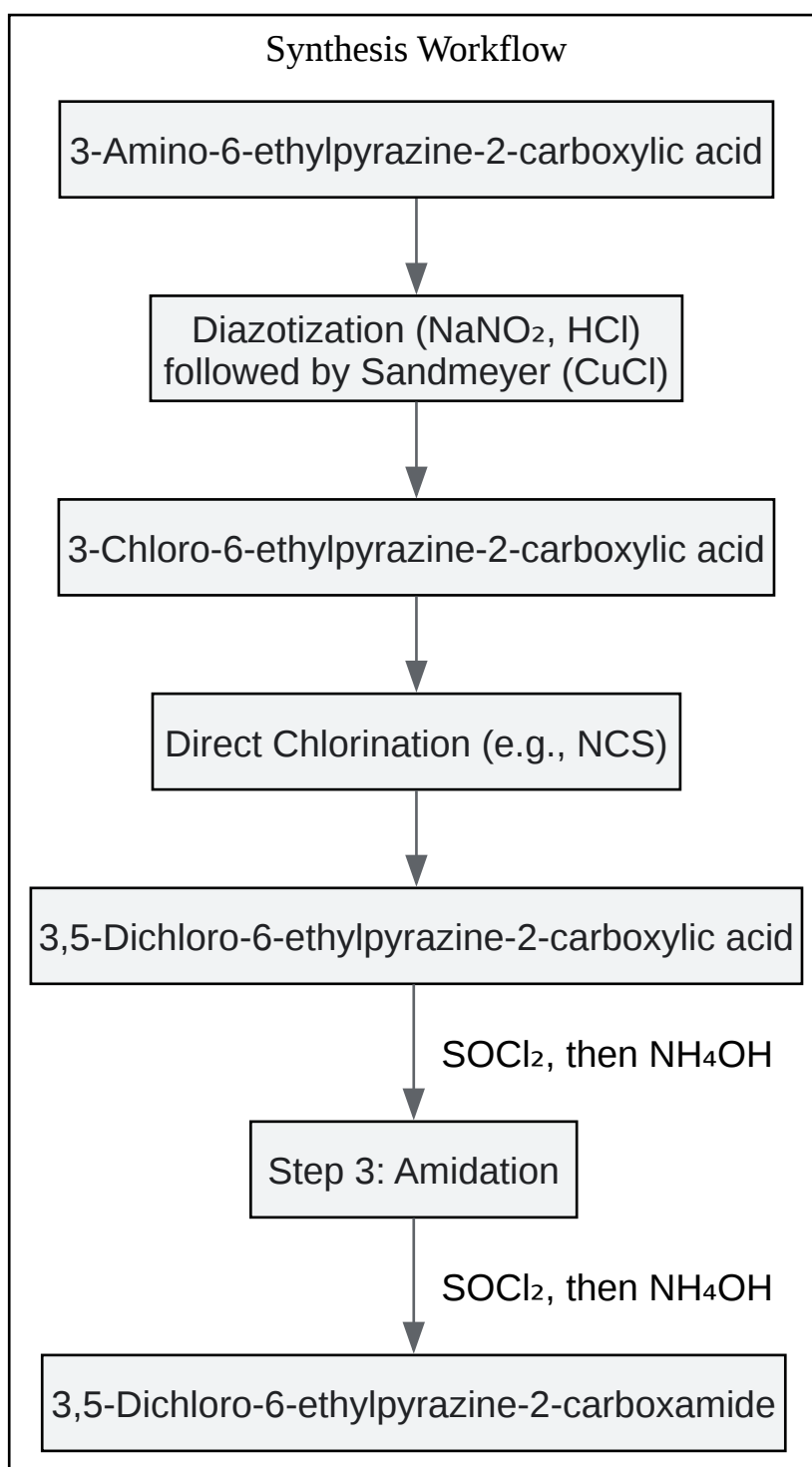
A thorough understanding of the fundamental properties of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** is essential for its application in chemical synthesis. The key data are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	3,5-dichloro-6-ethylpyrazine-2-carboxamide	Generic
CAS Number	313340-08-8	[Generic]
Molecular Formula	C ₇ H ₇ Cl ₂ N ₃ O	[Generic]
Molecular Weight	220.06 g/mol	[Generic]
Appearance	White to off-white solid	[Generic]
Purity	≥97% (Typical)	[Generic]
Canonical SMILES	<chem>CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl</chem>	[Generic]
InChI Key	KMIXLCQPYRNBEH-UHFFFAOYSA-N	[Generic]
Predicted Boiling Point	271.3 ± 40.0 °C	[Generic]
Predicted pKa	13.10 ± 0.50	[Generic]
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Argon)	[Generic]

Representative Synthetic Strategy

While multiple proprietary routes for the synthesis of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** exist, a plausible and logical pathway can be constructed based on established heterocyclic chemistry principles. The following multi-step sequence illustrates a representative approach starting from a functionalized aminopyrazine precursor.

The causality behind this strategy lies in the sequential installation of the required functional groups, leveraging well-understood and high-yielding reaction classes like the Sandmeyer and amidation reactions.



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Caption: A representative workflow for the synthesis of the target compound.

Experimental Protocol: A Plausible Approach

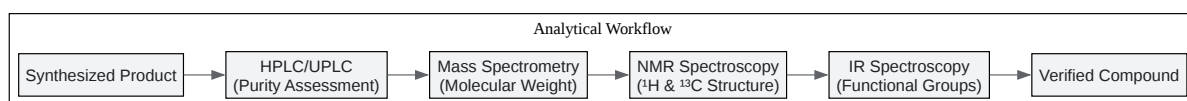
- Step 1: Synthesis of 3-Chloro-6-ethylpyrazine-2-carboxylic acid (Sandmeyer Reaction)
 - To a cooled (0-5°C) suspension of 3-Amino-6-ethylpyrazine-2-carboxylic acid in aqueous HCl, add a solution of sodium nitrite (NaNO_2) dropwise to form the diazonium salt.
 - The choice of low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
 - Slowly add this diazonium salt solution to a stirred solution of copper(I) chloride (CuCl). The Cu(I) catalyst facilitates the radical-nucleophilic aromatic substitution, replacing the diazonium group with a chlorine atom and releasing nitrogen gas.^{[1][2][3]}
 - The product is then isolated via filtration and purified.
- Step 2: Synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid (Chlorination)
 - Dissolve the product from Step 1 in a suitable solvent like N,N-Dimethylformamide (DMF).
 - Add a chlorinating agent such as N-Chlorosuccinimide (NCS). The electron-deficient nature of the pyrazine ring facilitates electrophilic halogenation.
 - Heat the reaction mixture to drive the reaction to completion, monitoring progress by Thin Layer Chromatography (TLC) or HPLC.
 - Isolate the dichlorinated acid product after an aqueous workup.
- Step 3: Synthesis of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** (Amidation)
 - Convert the carboxylic acid from Step 2 into a more reactive acyl chloride by treating it with thionyl chloride (SOCl_2) or oxalyl chloride. This is a standard and highly efficient method for activating carboxylic acids.
 - Carefully add the crude acyl chloride to a cooled solution of concentrated ammonium hydroxide (NH_4OH). The highly nucleophilic ammonia readily attacks the electrophilic acyl chloride to form the primary amide.

- The final product precipitates from the solution and can be collected by filtration, washed, and dried.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures a self-validating system of characterization.

Standard Analytical Workflow



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Caption: Standard workflow for analytical characterization.

Detailed Methodologies

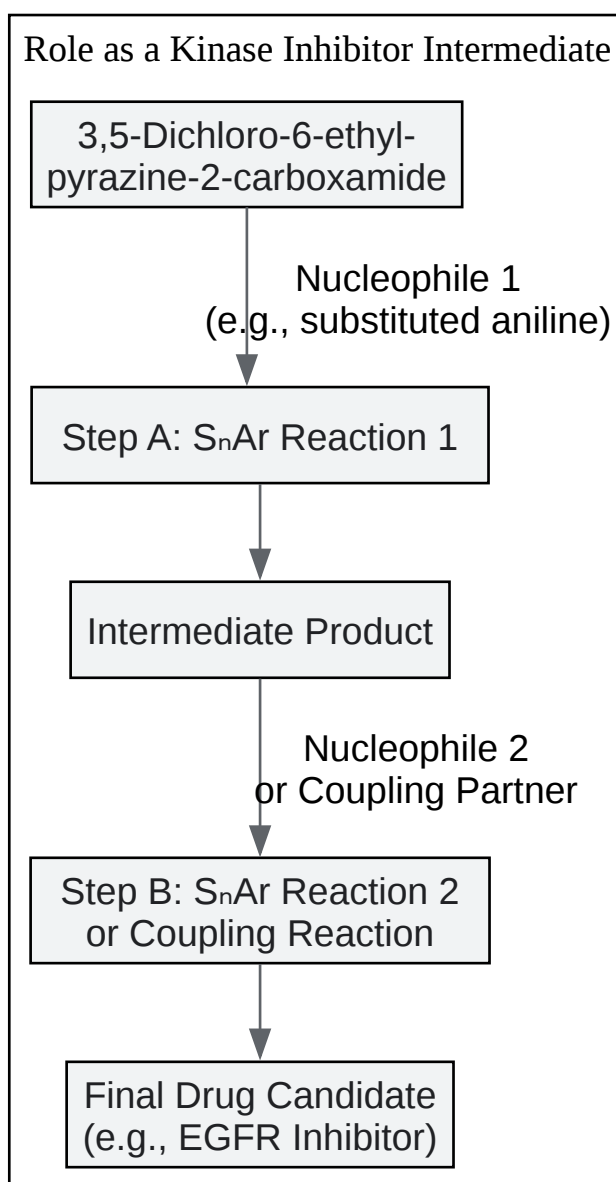
- High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC.
 - Protocol: A C18 column is used with a gradient elution system, commonly involving water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid). Detection is performed with a UV detector at a wavelength where the pyrazine ring shows strong absorbance (e.g., 254 nm). A purity level of >97% is standard for research applications.
- Mass Spectrometry (MS): This technique confirms the molecular weight.
 - Protocol: Electrospray ionization (ESI) in positive mode is typically used. The resulting spectrum is expected to show a protonated molecular ion $[M+H]^+$ at m/z 220.0.

- Trustworthiness Insight: A key validation feature for this compound is the characteristic isotopic pattern for two chlorine atoms. The spectrum will display a cluster of peaks with a ratio of approximately 9:6:1 for the M, M+2, and M+4 ions, respectively, which is definitive proof of the presence of two chlorine atoms.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unambiguous structural confirmation.[4]
 - ^1H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and a broad singlet for the $-\text{NH}_2$ protons of the carboxamide group.
 - ^{13}C NMR: The spectrum will reveal seven distinct carbon signals corresponding to the ethyl group, the four unique carbons of the pyrazine ring, and the carbonyl carbon of the amide.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups.[4]
 - Expected Peaks: Characteristic absorption bands would be observed for the N-H stretches of the amide (around $3200\text{--}3400\text{ cm}^{-1}$), the C=O stretch of the amide (around 1680 cm^{-1}), and C-Cl stretches (around $600\text{--}800\text{ cm}^{-1}$).

Applications in Drug Development: A Kinase Inhibitor Building Block

The primary value of **3,5-Dichloro-6-ethylpyrazine-2-carboxamide** lies in its role as a versatile intermediate for synthesizing potent kinase inhibitors. The two chlorine atoms are regiochemically distinct, allowing for sequential and controlled $\text{S}_{\text{N}}\text{Ar}$ reactions to build molecular complexity.

This scaffold has been identified in patents as a core component for inhibitors of EGFR, particularly those designed to overcome resistance mutations like T790M in non-small cell lung cancer.[5] The general strategy involves displacing one chlorine atom with a key pharmacophore (e.g., an aniline derivative that binds in the hinge region of the kinase) and then using the second chlorine as a handle to attach other moieties that can improve potency or pharmacokinetic properties.



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Caption: Use of the title compound as a scaffold in drug synthesis.

This strategic, stepwise functionalization is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of the chemical space around a core scaffold to optimize biological activity. The pyrazine carboxamide moiety itself is a known pharmacophore that can form critical hydrogen bonds within the ATP-binding pocket of various kinases.^{[6][7]}

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling **3,5-Dichloro-6-ethylpyrazine-2-carboxamide**.

- Hazard Identification: The compound is classified with the GHS07 pictogram (Warning).
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Recommended Personal Protective Equipment (PPE):
 - Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
 - Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- Handling:
 - Avoid creating dust.
 - Wash hands thoroughly after handling.
 - In case of contact with skin or eyes, rinse immediately with plenty of water.
- Storage:
 - Store in a tightly sealed container in a cool, dry place.
 - For long-term stability, it is recommended to store the compound at 2-8°C under an inert atmosphere of argon or nitrogen to prevent degradation from moisture or air.

Conclusion

3,5-Dichloro-6-ethylpyrazine-2-carboxamide is more than just a chemical with a specific molecular weight; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of targeted therapeutics. This guide has provided a technical

framework for its synthesis, characterization, and application, underscoring its strategic importance for researchers and scientists dedicated to developing the next generation of medicines. Adherence to the outlined analytical and safety protocols will ensure its reliable and safe use in advancing pharmaceutical research.

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- To cite this document: BenchChem. [3,5-Dichloro-6-ethylpyrazine-2-carboxamide molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1405130#3-5-dichloro-6-ethylpyrazine-2-carboxamide-molecular-weight]

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